Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-
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Overview
Description
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- is an organic compound known for its unique chemical structure and properties This compound features a benzenecarboximidamide core with a 4-methoxyphenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- typically involves the reaction of benzenecarboximidamide with 4-methoxyphenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted benzenecarboximidamides with different functional groups
Scientific Research Applications
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase A, which plays a role in neurotransmitter regulation. This inhibition can lead to various biological effects, including antidepressant and neuroprotective activities. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, contributing to its diverse pharmacological profile .
Comparison with Similar Compounds
Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- can be compared with other similar compounds, such as:
- N-(4-Methoxyphenyl)benzenecarboximidamide
- N(4-ME-2-PH-3-THIOXO-1,2,4-THIADIAZOLIDIN-5-YLIDENE)N’-PH-BENZENECARBOXIMIDAMIDE
These compounds share structural similarities but differ in their substituents and overall chemical properties. The unique combination of the benzenecarboximidamide core with the 4-methoxyphenylthio group in Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
677343-15-6 |
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Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2OS/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H3,15,16) |
InChI Key |
GIZPXGUVGZCEHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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